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Introduction

4-Methylhistamine is a critical pharmacological tool for investigating the physiological and
pathophysiological roles of the histamine H4 receptor (H4R). As a potent and selective agonist,
it allows for the specific activation of the H4R, facilitating the elucidation of its functions in
various cellular and systemic processes, particularly within the immune system. This technical
guide provides a comprehensive overview of 4-Methylhistamine, detailing its receptor binding
and functional activity, experimental protocols for its characterization, and the signaling
pathways it initiates.

Data Presentation: Receptor Selectivity and Potency

4-Methylhistamine exhibits a distinct selectivity profile across the four histamine receptor
subtypes. While it is a potent agonist at the H4 receptor, it also displays significant activity at
the H2 receptor. Its affinity for H1 and H3 receptors is considerably lower.[1][2][3] The following
tables summarize the quantitative data on the binding affinity (Ki) and functional potency
(EC50) of 4-Methylhistamine at human histamine receptors.

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Human Histamine Receptors
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Cell
Receptor Radioligand . . Ki (nM) Reference(s)
Line/Tissue
H1R [3H]mepyramine Not specified >10,000 [1]
[125]]iodoaminop B
H2R o Not specified ~5,000 [1]
otentidine
[3H]Na-
H3R _ _ HEK-293 19,000
methylhistamine
H4R [3H]histamine SK-N-MC 50
H4R [3H]histamine HEK-293 7.0+1.2

Table 2: Functional Potency (EC50/pEC50) of 4-Methylhistamine at Human Histamine
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Function ] ) EC50 ) Referenc
Receptor LinelTiss pPEC50 Efficacy
al Assay (nM) e(s)
ue
Gastric
acid )
H2R _ Rat - - Active
secretion
(in vivo)
GTPyS Full agonist
H4R o Sf9 74+0.1 ~40
binding (a=1)
Inhibition of
Human
H4R IL-12p70 5.7-6.9 - -
_ monocytes
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Eosinophil
Human
H4R shape ) ) - 19 -
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change
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chemotaxis  eosinophils
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Signaling Pathways

Activation of the histamine H4 receptor by 4-Methylhistamine primarily initiates a signaling
cascade through the Gai/o family of G proteins. This leads to the inhibition of adenylyl cyclase,
resulting in a decrease in intracellular cyclic AMP (cCAMP) levels. The dissociation of the GBy
subunits can, in turn, activate other downstream effectors, including phospholipase C (PLC),
which leads to the mobilization of intracellular calcium. Furthermore, H4R activation is known to
stimulate the mitogen-activated protein kinase (MAPK) pathway.
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Incubate at 25°C
for 60-120 min

Filter through glass fiber plate
and wash with cold buffer

Add scintillation cocktail
and measure radioactivity

Analyze data:
- Calculate specific binding
- Determine IC50
- Calculate Ki
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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